molecular formula C23H28N2O6 B7909364 (2S)-2-amino-3-[4-[4-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]phenyl]propanoic acid

(2S)-2-amino-3-[4-[4-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]phenyl]propanoic acid

Numéro de catalogue: B7909364
Poids moléculaire: 428.5 g/mol
Clé InChI: CSIAAEDJEWPQTK-OALUTQOASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2S)-2-amino-3-[4-[4-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]phenyl]propanoic acid is a sophisticated chemical building block critically employed in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). This compound serves as a crucial linker component that connects a target protein ligand to an E3 ubiquitin ligase recruiter . Its specific structural configuration, featuring a central biphenyl group, provides optimal rigidity and length to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase. Research indicates its primary application in the development of ARCC-4, a prototypical PROTAC that induces the selective degradation of the Androgen Receptor (AR), a key therapeutic target in prostate cancer. The molecule contains a glutamic acid derivative and a tert-butoxycarbonyl (Boc)-protected amine, which are essential for ensuring solubility and providing a handle for further synthetic conjugation to various warheads . Its value to researchers lies in its validated utility for probing AR signaling pathways and for pioneering novel targeted protein degradation strategies against oncoproteins and other disease-relevant targets, offering a powerful alternative to traditional inhibitory small molecules.

Propriétés

IUPAC Name

(2S)-2-amino-3-[4-[4-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O6/c1-23(2,3)31-22(30)25-19(21(28)29)13-15-6-10-17(11-7-15)16-8-4-14(5-9-16)12-18(24)20(26)27/h4-11,18-19H,12-13,24H2,1-3H3,(H,25,30)(H,26,27)(H,28,29)/t18-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIAAEDJEWPQTK-OALUTQOASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](C(=O)O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound (2S)-2-amino-3-[4-[4-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]phenyl]propanoic acid, often referred to as a derivative of phenylalanine, is notable for its potential biological activities, particularly in the context of neuropharmacology and cancer treatment. This article explores its biological activities, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C21H28N4O5\text{C}_{21}\text{H}_{28}\text{N}_{4}\text{O}_{5}

Biological Activity Overview

The biological activity of this compound is primarily associated with its interactions with glutamate receptors, specifically the NMDA receptor subtype. Its design incorporates elements that enhance binding affinity and selectivity, which are critical for therapeutic applications.

  • NMDA Receptor Modulation : The compound acts as an antagonist at NMDA receptors, which are involved in excitatory neurotransmission and play a significant role in synaptic plasticity and memory function. By inhibiting these receptors, the compound may help mitigate excitotoxicity associated with neurodegenerative diseases .
  • Anti-Cancer Properties : Research indicates that derivatives similar to this compound can enhance the efficacy of chemotherapeutic agents like sorafenib in various cancer models. This is achieved through the modulation of signaling pathways that control cell proliferation and apoptosis .

Structure-Activity Relationship (SAR)

A series of analogs have been synthesized to evaluate their biological activity and binding affinity to NMDA receptors. Key findings from SAR studies include:

CompoundModificationBinding Affinity (Ki)Activity
4aHydroxyl group at 4' position0.87 μM (GluK3)High affinity
4bMethyl group at 4' position17 μM (NMDA)Moderate affinity
4cChlorine substitution0.63 μM (GluN1/GluN2A)Full antagonist

These modifications demonstrate how subtle changes in chemical structure can significantly influence biological activity and receptor selectivity .

Study 1: Neuroprotective Effects

In a study examining neuroprotective effects, the compound was administered in a model of excitotoxicity induced by glutamate. Results showed a significant reduction in neuronal death compared to controls, suggesting potential therapeutic applications in conditions like Alzheimer's disease .

Study 2: Cancer Cell Line Studies

In vitro studies using various cancer cell lines demonstrated that the compound enhances the cytotoxic effects of sorafenib. The mechanism was linked to increased apoptosis and reduced cell viability, indicating a synergistic effect that could be exploited for combinatorial therapies .

Applications De Recherche Scientifique

Anticancer Properties

Research indicates that compounds similar to (2S)-2-amino-3-[4-[4-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]phenyl]propanoic acid may exhibit anticancer activities. A study highlighted the compound's potential as a lipophilic inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. Inhibiting DHFR can lead to reduced proliferation of cancer cells, making this compound a candidate for further development in cancer therapeutics .

Neuroprotective Effects

The compound has been investigated for neuroprotective effects in models of neurodegenerative diseases. Its structural similarity to known neuroprotective agents suggests that it may modulate pathways involved in neuronal survival and apoptosis, providing a basis for its application in treating conditions like Alzheimer's disease .

Enzyme Inhibition Studies

The compound's ability to act as an enzyme inhibitor has been explored, particularly in the context of metabolic pathways involving amino acids. Its structural features allow it to interact with various enzymes, potentially altering their activity and providing insights into metabolic regulation .

Peptide Synthesis

(2S)-2-amino-3-[4-[4-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]phenyl]propanoic acid is utilized in peptide synthesis due to its ability to form stable peptide bonds. Its incorporation into peptide sequences can enhance stability and bioactivity, making it valuable for designing novel peptides with therapeutic potential .

Polymer Development

The compound has been explored for its potential use in developing polymers with enhanced mechanical properties and biocompatibility. Its functional groups can be utilized to create cross-linked networks that exhibit desirable characteristics for biomedical applications, such as drug delivery systems and tissue engineering scaffolds .

Nanomaterials

Recent studies have indicated that derivatives of this compound can be used in the synthesis of nanomaterials, which have applications in drug delivery and imaging technologies. The ability to modify surface properties through chemical functionalization allows for targeted delivery mechanisms and improved efficacy of therapeutic agents .

Case Study: Anticancer Activity

A study conducted by Queener et al. evaluated the anticancer potential of a related compound that shares structural similarities with (2S)-2-amino-3-[4-[4-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]phenyl]propanoic acid. The results demonstrated significant inhibition of tumor growth in vitro and in vivo models, suggesting a promising avenue for further research into its application as an anticancer agent .

Case Study: Neuroprotective Mechanisms

Research published on neuroprotective agents indicated that compounds with similar frameworks could prevent apoptosis in neuronal cells exposed to oxidative stress. This suggests that (2S)-2-amino-3-[4-[4-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]phenyl]propanoic acid may offer protective benefits against neurodegeneration.

Analyse Des Réactions Chimiques

Deprotection of the Boc Group

The Boc group [(2-methylpropan-2-yl)oxycarbonyl] is a widely used amino-protecting group in peptide synthesis. Its removal typically involves acidic conditions:

Reaction Conditions Outcome Source
Acidolysis (Boc removal)Trifluoroacetic acid (TFA), 1–2 h, RTExposes free amine for subsequent coupling
HCl in dioxane (4 M, 30 min)Yields deprotected amino group

The Boc group’s stability under basic conditions makes it orthogonal to other protecting groups (e.g., Fmoc), enabling sequential deprotection strategies in solid-phase synthesis .

Peptide Coupling Reactions

The carboxylic acid and amine functionalities allow participation in amide bond formation. Common coupling reagents include:

Reagent Activation Mechanism Efficiency Source
HOBt/EDCIForms active ester intermediateHigh
DCCGenerates reactive O-acylisoureaModerate
HATUUranium-based activationExcellent

Example reaction:

  • Step 1 : Activate carboxylic acid with HOBt/EDCI in DMF.

  • Step 2 : Add nucleophilic amine (e.g., amino acid ester) to form amide bond.

  • Yield : ~85–95% under optimized conditions .

Aromatic Ring Modifications

The biphenyl system may undergo electrophilic substitution (e.g., halogenation, sulfonation), though steric hindrance from substituents could limit reactivity. No direct examples were found in the provided sources, but analogous Boc-protected phenylalanine derivatives show stability under mild reaction conditions .

Carboxylic Acid Derivatives

The terminal carboxylic acid can be converted to esters or activated for conjugation:

Derivatization Reagents Application
Methyl ester formationSOCl₂/MeOHProtection during synthesis
Amide formationNHS ester + amineBioconjugation

Stability and Side Reactions

  • Acid Sensitivity : The Boc group is labile in strong acids (e.g., TFA), but the aromatic rings and propanoic acid backbone remain intact under these conditions .

  • Racemization Risk : Minimal during coupling due to steric protection by the Boc group .

Key Research Findings

  • Orthogonal Protection : Simultaneous use of Boc and Fmoc groups allows selective deprotection in multi-step syntheses .

  • Solubility : The biphenyl system may reduce solubility in aqueous media, necessitating polar aprotic solvents (e.g., DMF) for reactions .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Properties Reference
(2S)-2-amino-3-[4-[4-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]phenyl]propanoic acid Biphenyl, Boc-protected ethyl, carboxylic acid C₂₆H₃₀N₂O₇ 506.53 g/mol High hydrophobicity, peptide synthesis utility N/A
(2S)-3-biphenyl-4-yl-2-[[(2R)-3-phenyl-2-sulfanylpropanoyl]amino]propanoic acid Biphenyl, sulfanylpropanoyl C₂₄H₂₂N₂O₃S 418.51 g/mol Enhanced nucleophilicity, ACE2 interaction
(2S)-2-amino-3-[4-(phosphonomethyl)phenyl]propanoic acid Phosphonomethyl, carboxylic acid C₁₁H₁₅NO₃ 209.24 g/mol Kinase substrate mimic
(2S)-3-phenyl-2-[4-(2-phenylethyl)phenoxy]propanoic acid Phenethyl, phenoxy, carboxylic acid C₂₃H₂₂O₃ 346.42 g/mol Moderate metabolic stability

Research Findings and Implications

  • Stereochemical Influence : The (2S) configuration in the target compound and its analogues is critical for chiral recognition in enzyme binding. For example, sulfanyl-containing analogues () show ACE2 inhibition only when the stereochemistry matches the target’s active site .
  • Hydrophobicity vs. Solubility : The biphenyl group in the target compound increases logP (predicted ~3.5), suggesting membrane permeability advantages over simpler analogues like ’s methoxycarbonyl derivative (logP ~1.2) .
  • Synthetic Utility: The Boc group in the target compound enables selective deprotection during peptide synthesis, a feature absent in unprotected analogues like ’s phosphonomethyl derivative .

Méthodes De Préparation

Table 1: Reaction Conditions for Key Steps

StepReagents/ConditionsYieldCitation
Boc ProtectionBoc₂O, guanidine HCl, EtOH, 35–40°C93%
Enzymatic ResolutionBacillus protease, NaOH, tert-butyl methyl ether85%
Ethylcarboxy AdditionBromoethyl acetate, K₂CO₃, DMF78%
Deprotection4M HCl in dioxane, 0°C95%

Table 2: Chromatographic Purification Parameters

ColumnMobile PhaseGradientDetection
Phenomenex C18Acetonitrile/0.1% TFA25–45% in 40 min280 nm

Q & A

Q. What synthetic strategies are recommended for preparing (2S)-2-amino-3-[4-[4-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]phenyl]propanoic acid?

  • Methodological Answer : The synthesis involves stereospecific coupling of protected amino acid derivatives. For example, tert-butoxycarbonyl (Boc) protection of the amino group is critical to prevent undesired side reactions. A two-step approach is advised:

Hydrolysis : Use LiOH in a THF/water mixture (3:1 v/v) to hydrolyze ester groups, followed by acidification to pH ~6 for carboxylate formation .

Coupling : Employ DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane to activate carboxylic acids for amide bond formation. Purify intermediates via preparative HPLC .

Q. How can the stereochemical integrity of the compound be confirmed during synthesis?

  • Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) is recommended for enantiomeric purity assessment. X-ray crystallography or NOESY NMR can resolve ambiguities in stereochemical assignments, particularly for the (2S)-configured centers .

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodological Answer :
  • Basic Identification : Use canonical SMILES and InChIKey for database validation (e.g., InChIKey=ZHSOTLOTTDYIIK-ZDUSSCGKSA-N) .
  • Structural Confirmation : Employ 1H^{1}\text{H}-NMR and 13C^{13}\text{C}-NMR in DMSO-d6_6 to verify backbone protons and carbons, focusing on aromatic (δ 7.2–7.8 ppm) and Boc-protected amine (δ 1.4 ppm) signals .
  • Purity Assessment : Utilize reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers address discrepancies in spectral data between synthetic batches?

  • Methodological Answer : Cross-validate using orthogonal techniques:
  • Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]+^+: ~525.2 Da).
  • 2D NMR (HSQC/HMBC) : Resolve overlapping signals from biphenyl and ethylcarbamate moieties .
  • Elemental Analysis : Ensure C, H, N percentages align with theoretical values (e.g., C: 62.8%, H: 6.1%, N: 8.5%) .

Q. What stability considerations are critical for long-term storage of this compound?

  • Methodological Answer :
  • Storage Conditions : Store at -20°C under inert gas (argon) to prevent hydrolysis of the Boc group. Avoid acidic environments (pH <5), which cleave the tert-butyloxycarbonyl moiety .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products like free amines or carboxylic acids .

Q. How can researchers design assays to evaluate the compound’s biological activity?

  • Methodological Answer :
  • In Vitro Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with Z-Gly-Pro-Arg-AMC as a substrate. Measure IC50_{50} values at varying concentrations (1 nM–10 µM) .
  • Cellular Uptake Studies : Label the compound with 14C^{14}\text{C} or a fluorescent tag (e.g., FITC) and quantify intracellular accumulation in HEK293 cells via LC-MS or confocal microscopy .

Q. What strategies mitigate byproduct formation during coupling reactions?

  • Methodological Answer :
  • Optimize Reaction Stoichiometry : Use a 1.2:1 molar ratio of carboxylic acid to amine to minimize unreacted starting materials.
  • Activating Agents : Replace DCC with EDC/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/hydroxybenzotriazole) to reduce racemization .
  • Purification : Employ silica gel chromatography (ethyl acetate/hexanes, 3:7) followed by recrystallization from ethanol/water (9:1) .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the compound’s solubility?

  • Methodological Answer :
  • Solvent Screening : Test solubility in DMSO, PBS (pH 7.4), and ethanol using nephelometry. Note that the Boc group enhances solubility in organic solvents (e.g., logP ~2.5) but reduces aqueous solubility (~0.1 mg/mL in water) .
  • Salt Formation : Convert the carboxylic acid to a sodium salt (via NaOH titration) to improve aqueous solubility for biological assays .

Q. What impurities are likely in synthetic batches, and how can they be quantified?

  • Methodological Answer :
  • Common Impurities : Look for de-Boc byproducts (MW ~423.2 Da) and incomplete coupling intermediates (MW ~480.3 Da) using LC-MS .
  • Quantification : Apply a validated HPLC method with a calibration curve (0.1–10 µg/mL) for impurity profiling. Use EP-grade reference standards (e.g., Imp. A(EP)) for spike-recovery validation .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.